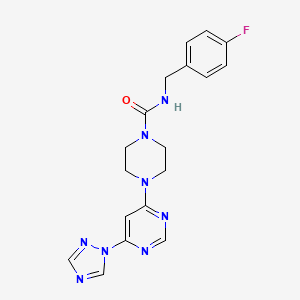![molecular formula C15H11FN2OS2 B2915623 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 873809-37-1](/img/structure/B2915623.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as FBTA, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent in various diseases. FBTA belongs to the family of benzamide derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and its derivatives have been investigated for their antimicrobial properties. A study by Desai, Rajpara, and Joshi (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, showing enhanced antimicrobial activity against a variety of bacterial and fungal strains. The presence of the fluorine atom was found to be crucial for the activity, with compounds exhibiting minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against selected bacterial strains and 25 μg/mL against fungal strains (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Antitumor Properties
Fluorinated benzothiazoles, including derivatives similar to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, have been examined for their antitumor effects. Hutchinson et al. (2001) reported on the synthesis and in vitro biological properties of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles. These compounds showed potent cytotoxicity in breast cancer cell lines, with specific modifications enhancing their broad-spectrum activity against various cancer cell panels (Hutchinson, I. et al., 2001).
Fluorescent Sensors
The integration of benzothiazole structures into fluorescent sensors for detecting metal ions has been explored. Suman et al. (2019) designed benzimidazole/benzothiazole-based fluorophores for sensing Al3+ and Zn2+ ions. These molecules demonstrated significant sensitivity and selectivity, showing potential for applications in environmental monitoring and bioimaging (Suman, G. et al., 2019).
Supramolecular Gelators
N-(Thiazol-2-yl) benzamide derivatives have been synthesized and evaluated for their gelation capabilities. Yadav and Ballabh (2020) investigated the effect of methyl functionality and non-covalent interactions on gelation behavior, discovering that specific amides displayed promising gelation towards ethanol/water mixtures. This research suggests potential applications in materials science for creating novel supramolecular structures (Yadav, P. & Ballabh, A., 2020).
Amyloid Imaging Agents
The development of fluorine-18-labeled benzothiazoles for imaging amyloid plaques in Alzheimer's disease has been a significant area of research. Berndt et al. (2008) synthesized a fluorine-18-labeled 5-HT1A antagonist for potential use in PET imaging, demonstrating the versatility of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (Berndt, U. E. C. et al., 2008).
Eigenschaften
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRMJIIMRVNFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)

![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2915547.png)


![2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2915554.png)


![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)


